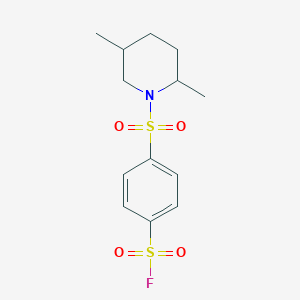
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with two methyl groups and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the piperidine ring The initial step may include the reaction of 2,5-dimethylpiperidine with a suitable sulfonyl chloride under controlled conditions to introduce the sulfonyl group
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl oxides
Reduction Products: Sulfides or sulfoxides
Substitution Products: Various amides, esters, or ethers depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluoride derivatives and as a building block for more complex molecules.
Biology: In biological research, this compound can serve as a probe for studying enzyme activities, particularly those involving sulfotransferases and other sulfonating enzymes. Its unique structure allows for selective binding and inhibition, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to act as a precursor for various bioactive molecules makes it useful in drug discovery and development.
Industry: In the industrial sector, this compound can be employed in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on enzymes or other biomolecules. This can lead to the inhibition or modulation of enzyme activities, affecting various biological pathways.
Molecular Targets and Pathways:
Enzymes: Sulfotransferases, proteases, and other sulfonating enzymes
Pathways: Metabolic pathways involving sulfation and desulfation processes
Comparaison Avec Des Composés Similaires
4-(2,5-Dimethylpiperidin-1-yl)benzenesulfonyl chloride
4-(2,5-Dimethylpiperidin-1-yl)benzenesulfonic acid
4-(2,5-Dimethylpiperidin-1-yl)benzene
Uniqueness: 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride stands out due to its sulfonyl fluoride group, which imparts unique reactivity compared to its chloride or sulfonic acid counterparts. This reactivity allows for a broader range of chemical transformations and applications.
Propriétés
IUPAC Name |
4-(2,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10-3-4-11(2)15(9-10)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMIYRJTLRFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
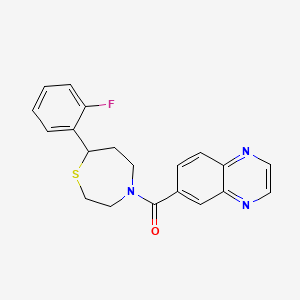
![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
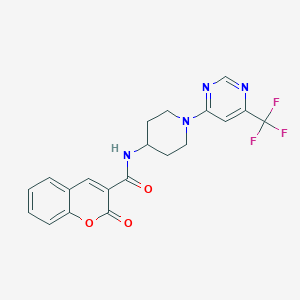
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B2991385.png)
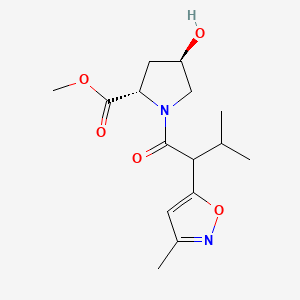
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
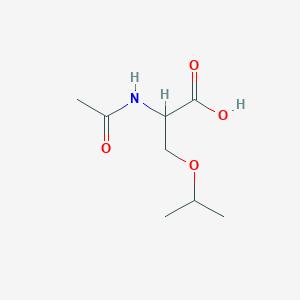
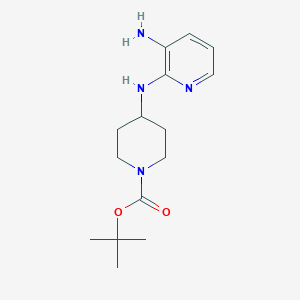
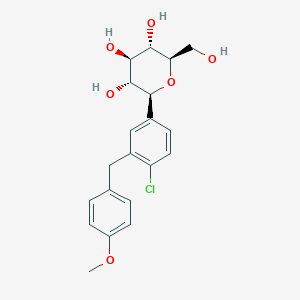
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
